molecular formula C11H13NO2 B8462275 p-formyl-N-propylbenzamide

p-formyl-N-propylbenzamide

Cat. No.: B8462275
M. Wt: 191.23 g/mol
InChI Key: GKUAWBDCJIZWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Formyl-N-propylbenzamide (C₁₁H₁₃NO₂) is a benzamide derivative characterized by a formyl group at the para position of the benzene ring and an N-propyl substituent on the amide nitrogen. Its synthesis involves reacting 4-carboxybenzaldehyde with N-propylamine using N,N'-carbonyldiimidazole as a coupling agent in tetrahydrofuran, followed by purification via partition chromatography . The compound exhibits a melting point of 71–74°C and serves as a precursor for pharmacologically active amidinohydrazone derivatives. For instance, its reaction with benzylaminoguanidine dihydrochloride yields a white crystalline amidinohydrazone hydrochloride derivative (m.p. 233–235°C), which has been investigated for antihypertensive activity .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-formyl-N-propylbenzamide

InChI

InChI=1S/C11H13NO2/c1-2-7-12-11(14)10-5-3-9(8-13)4-6-10/h3-6,8H,2,7H2,1H3,(H,12,14)

InChI Key

GKUAWBDCJIZWHK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Formyl-N-propylbenzamide belongs to a broader class of p-formyl-N-substituted benzamides. These analogs differ in the substituents on the amide nitrogen, which influence their physicochemical properties and biological activity. Below is a comparative analysis based on structural features and available

Substituent Effects on Physical Properties

  • N-Alkyl vs. N,N-Dialkyl Groups : The N-propyl group in this compound introduces moderate hydrophobicity, whereas analogs like p-formyl-N,N-dimethylbenzamide or p-formyl-N,N-dipropylbenzamide feature branched or bulkier substituents. Such variations can alter solubility, crystallinity, and melting points. However, only the N-propyl variant’s melting point (71–74°C) is explicitly reported in the literature .

Amidinohydrazone Derivatives

The amidinohydrazone hydrochloride derivatives of these benzamides are key to their pharmacological activity. While this compound’s derivative has a melting point of 233–235°C, data for analogs like p-formyl-N,N-dimethylbenzamide benzylamidinohydrazone hydrochloride remain unreported in the available literature . Structural differences in the parent benzamides likely modulate the derivatives’ stability, bioavailability, and target interaction.

Research Implications and Gaps

  • Synthetic Flexibility : The modular synthesis of p-formyl-N-substituted benzamides allows systematic exploration of substituent effects. For example, replacing N-propyl with cyclic amines could optimize pharmacokinetic profiles.
  • Data Limitations : Melting points and activity data for most analogs are absent in the cited literature, underscoring the need for further characterization.
  • Pharmacological Potential: While all derivatives are antihypertensive candidates, structure-activity relationships (SAR) remain speculative without comparative efficacy studies.

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